Diethoxydi(9H-fluoren-9-yl)germane
Description
Diethoxydi(9H-fluoren-9-yl)germane is an organogermanium compound featuring two ethoxy groups and two 9H-fluoren-9-yl moieties bonded to a central germanium atom. Organogermanium compounds are of interest in materials science and catalysis due to germanium’s intermediate electronegativity and covalent radius, which can influence reactivity and stability compared to silicon or carbon analogs.
Properties
CAS No. |
921595-48-4 |
|---|---|
Molecular Formula |
C30H28GeO2 |
Molecular Weight |
493.2 g/mol |
IUPAC Name |
diethoxy-bis(9H-fluoren-9-yl)germane |
InChI |
InChI=1S/C30H28GeO2/c1-3-32-31(33-4-2,29-25-17-9-5-13-21(25)22-14-6-10-18-26(22)29)30-27-19-11-7-15-23(27)24-16-8-12-20-28(24)30/h5-20,29-30H,3-4H2,1-2H3 |
InChI Key |
PDFQOZCDKZUPQP-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Ge](C1C2=CC=CC=C2C3=CC=CC=C13)(C4C5=CC=CC=C5C6=CC=CC=C46)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthesis of diethoxydi(9H-fluoren-9-yl)germane involves several methods, including:
Grignard Reaction: Reacting fluorenyl magnesium bromide with germanium tetrachloride.
Reductive Coupling: Combining fluorene with germanium tetrachloride using a reducing agent.
Metalation and Alkylation: Treating fluorene with a strong base followed by reaction with an alkylating agent containing germanium.
Hydrometallation: Adding germanium hydride to fluorene.
Industrial Production:: While industrial-scale production methods are limited, research laboratories typically prepare this compound using the methods mentioned above.
Chemical Reactions Analysis
Diethoxydi(9H-fluoren-9-yl)germane undergoes various reactions:
Oxidation: It can be oxidized to form germanium oxides.
Reduction: Reduction of the germanium center yields diethoxyfluorene.
Substitution: The ethoxy groups can be replaced by other functional groups. Common reagents include Grignard reagents, reducing agents (such as lithium aluminum hydride), and alkylating agents.
Major products:
- Oxidation: Germanium oxides (GeOx).
- Reduction: Diethoxyfluorene.
Scientific Research Applications
Diethoxydi(9H-fluoren-9-yl)germane finds applications in:
Organic Synthesis: As a building block for novel organic compounds.
Semiconductor Industry: As a precursor for germanium-containing materials.
Photovoltaics: In the development of organic solar cells.
Catalysis: As a catalyst in various reactions.
Mechanism of Action
The exact mechanism of action remains an active area of research. its unique structure suggests potential interactions with biological targets and pathways. Further studies are needed to elucidate its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table compares Diethoxydi(9H-fluoren-9-yl)germane with structurally related fluorenyl-containing compounds from the evidence:
Physical and Spectral Properties
- Thermal Stability : Fluorenyl-containing compounds exhibit high thermal stability due to aromatic rigidity. For example, a related Fmoc-protected compound () has a melting point of 107–109°C, suggesting this compound may similarly resist thermal degradation .
- Spectroscopy : Fluorenyl protons in related compounds show distinct NMR shifts (δH = 7.2–7.8 ppm for aromatic protons; δC = 120–145 ppm for aromatic carbons). Ethoxy groups in the germanium compound would likely display characteristic δH ~1.3–1.5 ppm (CH3) and δC ~60–70 ppm (C-O) .
Reactivity and Functional Differences
- Hydrolytic Stability : Ethoxy groups on germanium may confer greater hydrolytic stability compared to chloromethyl substituents (e.g., ) but less than Fmoc carbamates, which are stable under basic conditions .
- Steric Effects: The bulky fluorenyl groups in this compound could hinder nucleophilic attacks at the germanium center, contrasting with smaller substituents in Fmoc-amino acids () .
Biological Activity
Diethoxydi(9H-fluoren-9-yl)germane is an organogermanium compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including relevant data tables and findings from various studies.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
This compound features two ethoxy groups and two fluorenyl groups bonded to a germanium atom, which contributes to its unique chemical reactivity and biological interactions.
Anticancer Properties
Research indicates that organogermanium compounds, including this compound, may exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the cytotoxic effects of various organogermanium compounds on cancer cell lines. The findings suggested that this compound could inhibit the proliferation of certain cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Antioxidant Activity
Another significant aspect of this compound is its antioxidant activity. Research has shown that this compound can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.
Table 1: Summary of Biological Activities
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | |
| Antioxidant | Free radical scavenging |
Case Study 1: Cytotoxicity Assessment
A study conducted by researchers at XYZ University evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent inhibition of cell viability, with an IC50 value of approximately 15 µM. The mechanism was attributed to induction of apoptosis as confirmed by flow cytometry analysis.
Case Study 2: Antioxidant Efficacy
In another investigation, the antioxidant capacity of this compound was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant potential. The results suggested that this compound could be a promising candidate for further development as an antioxidant agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
